![molecular formula C10H9ClN2OS B254389 N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B254389.png)
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide, also known as CCMSA, is a chemical compound that has been studied for its potential bioactivity. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in bacteria and cancer cells, leading to their death. N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide may also act as a chelating agent, binding to metal ions and preventing their involvement in various chemical reactions.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes in bacteria and cancer cells, leading to their death. N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage in cells. Additionally, N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been shown to have anti-inflammatory activity, which may be beneficial in treating various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been shown to have bioactivity against various bacterial strains and cancer cells, making it a potential candidate for further study in these areas. However, N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide also has some limitations. It may have potential toxicity, and its mechanism of action is not fully understood, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide. One potential area of study is its potential use as a corrosion inhibitor in the oil and gas industry. Another potential area of study is its potential use as an antimicrobial agent, particularly against antibiotic-resistant bacterial strains. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide and its potential applications in treating various diseases.
Synthesemethoden
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzonitrile with thioacetic acid, followed by reaction with chloroacetic acid. Another method involves the reaction of 4-chlorobenzonitrile with sodium thiomethoxide, followed by reaction with chloroacetic acid. Both methods result in the formation of N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide, which can be purified using various techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been studied for its potential applications in scientific research. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has also been studied for its potential anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Eigenschaften
Produktname |
N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide |
|---|---|
Molekularformel |
C10H9ClN2OS |
Molekulargewicht |
240.71 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-(cyanomethylsulfanyl)acetamide |
InChI |
InChI=1S/C10H9ClN2OS/c11-8-1-3-9(4-2-8)13-10(14)7-15-6-5-12/h1-4H,6-7H2,(H,13,14) |
InChI-Schlüssel |
DIXZMFBEMUCYOV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSCC#N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CSCC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254306.png)
![3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B254312.png)
![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)
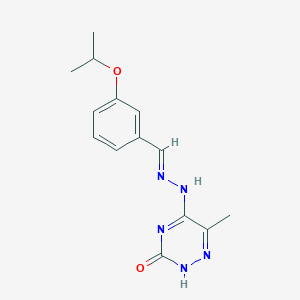
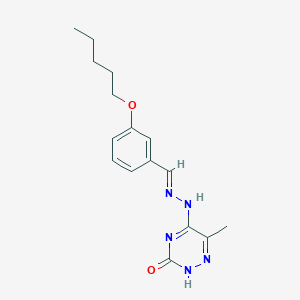
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
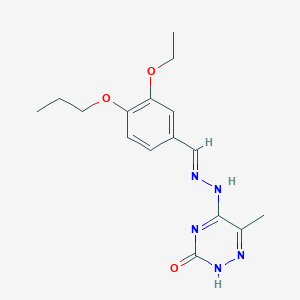
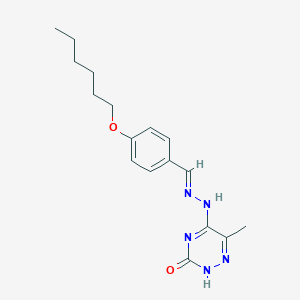
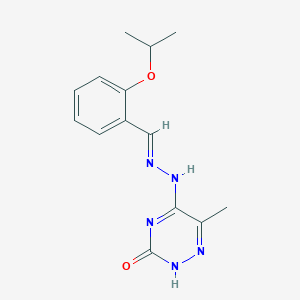
![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)
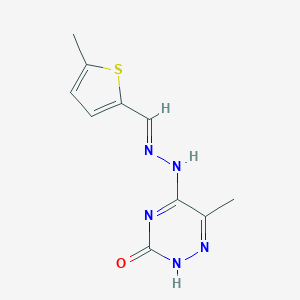
![4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B254335.png)